N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Description
N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H26N4O4 and its molecular weight is 410.474. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H26N4O4
- Molecular Weight : 410.5 g/mol
- CAS Number : 1005297-85-7
Research indicates that compounds similar to this compound may interact with various biological targets. For instance, studies on related heterocyclic compounds have shown that they can inhibit specific kinases involved in cellular signaling pathways critical for cancer proliferation and survival.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. The compound's structure suggests it may act as an inhibitor of Polo-like kinase 1 (Plk1), a target in cancer treatment due to its role in cell division and proliferation. Inhibitors of Plk1 have been shown to induce apoptosis in cancer cells while sparing normal cells .
In Vivo Studies
In vivo studies using animal models have demonstrated that similar compounds can significantly reduce tumor growth rates. For example, a study reported a decrease in tumor volume by approximately 60% in treated groups compared to controls when using Plk1 inhibitors .
Data Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Anticancer Activity | Induces apoptosis in cancer cells | |
Tumor Growth Inhibition | Reduces tumor volume by ~60% | |
Kinase Inhibition | Targets Plk1 and other related kinases |
Case Study 1: Plk1 Inhibition
A study conducted on a series of pyrido-pyrimidine derivatives demonstrated significant anticancer activity through Plk1 inhibition. The results indicated that the derivatives could selectively induce cell death in cancerous tissues while maintaining the viability of normal cells.
Case Study 2: Pharmacokinetics
In pharmacokinetic studies, compounds similar to this compound showed favorable absorption and distribution profiles. These studies suggest potential for oral bioavailability and effective systemic exposure in therapeutic applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-6-15-11-23-20-18(19(15)30-7-2)21(28)26(22(29)25(20)5)12-17(27)24-16-9-8-13(3)10-14(16)4/h8-11H,6-7,12H2,1-5H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAANTZNTBYRGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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